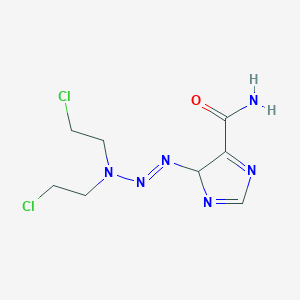

Imidazole mustard

Description

Historical Context and Evolution of Alkylating Agents in Preclinical Studies

The development of alkylating agents as therapeutic molecules was an outcome of wartime chemical weapons research. cuni.cz These agents function by creating covalent bonds with nucleophilic sites on other molecules, with DNA being the primary target in cancer research. pharmacologyeducation.orgwikipedia.org

The history of nitrogen mustards in medicine began with observations of the effects of mustard gas (sulfur mustard) during World War I. wikipedia.orgnih.gov Medics and researchers noted that exposure led to the suppression of lymphoid and hematologic functions, including a significant decrease in white blood cell counts. pharmacologyeducation.orgoncohemakey.comclemson.edu This cytotoxic effect on rapidly dividing cells, such as those in the bone marrow and lymphatic tissue, suggested a potential application against cancers of the blood and lymph systems. yale.edu

This hypothesis was explored further during World War II. In 1942, pharmacologists Louis S. Goodman and Alfred Gilman were tasked with studying chemical warfare agents and began investigating nitrogen mustards, which were derived from mustard gas. wikipedia.orgyale.eduwikipedia.org Their preclinical studies in mice with lymphoma showed dramatic tumor regression. yale.edu These promising results led to the first clinical trial of a nitrogen mustard, mustine (also known as HN2), in a patient with lymphosarcoma. pharmacologyeducation.orgyale.edu Although the patient later relapsed, the initial disappearance of the tumors provided the first proof-of-concept for chemotherapy. pharmacologyeducation.orgyale.edu These early findings, kept secret until after the war, were published in 1946 and catalyzed the field of cancer chemotherapy, leading to the development of numerous related alkylating agents. wikipedia.orgyale.edu

| Key Milestones in the Early Development of Alkylating Agents | | :--- | :--- | | Event | Significance | | World War I | Observation of bone marrow and lymphoid suppression from mustard gas exposure. nih.gov | | 1942 | Louis S. Goodman and Alfred Gilman begin preclinical studies of nitrogen mustards on lymphoma in mice at Yale. wikipedia.orgwikipedia.org | | December 1942 | The first human clinical trial of a nitrogen mustard (mustine) for treating lymphoma is initiated. yale.eduwikipedia.org | | 1946 | The results of the wartime clinical trials are published, officially launching the era of cancer chemotherapy. wikipedia.orgyale.edu | | 1949 | Mechlorethamine (a nitrogen mustard) receives FDA approval, becoming the first alkylating agent widely available for cancer treatment. cuni.cz |

Following the initial development of nitrogen mustards, researchers began to synthesize new derivatives to improve efficacy and modify their properties. A significant advancement was the incorporation of the imidazole (B134444) ring into the structure of alkylating agents. The success of dacarbazine, an imidazole derivative that acts as an alkylating agent after metabolic activation, spurred interest in this class of compounds. nih.govamazonaws.com

More complex molecules like bendamustine (B91647) were later developed, which combines a nitrogen mustard moiety with a benzimidazole (B57391) ring, itself an isostere of a purine (B94841) base. nih.gov This design strategy aims to leverage the biochemical recognition of the purine-like structure to enhance the drug's activity. In more recent preclinical research, a sophisticated approach has involved conjugating alkylating agents, such as chlorambucil (B1668637) or seco-CBI, to pyrrole-imidazole (Py-Im) polyamides. oup.com These polyamide structures are designed to bind to specific DNA sequences, theoretically allowing for the targeted delivery of the alkylating agent to particular genes within cancer cells. oup.com For example, pyrrole-imidazole polyamide analogues have been developed as DNA alkylating agents and tested in preclinical xenograft tumor models. mdpi.com

Significance of the Imidazole Scaffold in Medicinal Chemistry Research

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. ijsrtjournal.com First synthesized in 1858, it is considered a "privileged scaffold" in medicinal chemistry due to its widespread presence in biologically active molecules and its versatile chemical properties. ijsrtjournal.comajrconline.orgijpsjournal.com

The utility of the imidazole scaffold stems from its unique physicochemical properties. ijpsjournal.com Its two nitrogen atoms, one basic and one non-basic, allow it to act as both a proton donor and acceptor, which is critical for interactions with biological targets like enzymes and receptors. ajrconline.org The ring is aromatic and planar, and its ability to participate in hydrogen bonding, π-π stacking, and metal coordination makes it an exceptionally versatile building block for drug design. ajrconline.orgijpsjournal.com

Furthermore, the imidazole ring is a fundamental component of the essential amino acid histidine and is found in the purine bases of nucleic acids, such as guanine (B1146940) and adenosine. ajrconline.org This natural prevalence means that biological systems are primed to recognize and interact with imidazole-containing structures, a feature that medicinal chemists exploit to enhance the affinity and selectivity of synthetic drugs. ijsrtjournal.com

The imidazole nucleus is a core component in a vast array of pharmaceuticals spanning numerous therapeutic classes. mdpi.comjournalijcar.org Its derivatives have been extensively investigated and developed as anticancer, antifungal, antimicrobial, anti-inflammatory, antiviral, and antidiabetic agents. ajrconline.orgijpsjournal.comjournalijcar.org The ability to easily modify the imidazole ring allows chemists to fine-tune the pharmacological profile of a molecule to improve potency and other drug-like properties. ajrconline.org It can also be used as a bioisostere for other chemical groups, such as the carboxamide moiety, to design molecules with specific conformational properties. ajrconline.org This adaptability has made the imidazole scaffold a cornerstone of modern drug discovery and development. journalijcar.orgnih.gov

| Pharmacological Significance of the Imidazole Scaffold | | :--- | :--- | | Property | Relevance in Medicinal Chemistry | | Chemical Nature | Aromatic, amphoteric (can act as acid or base). journalijcar.org | | Molecular Interactions | Capable of hydrogen bonding, π-π stacking, and metal coordination. ajrconline.orgijpsjournal.com | | Biological Presence | Core component of histidine and purine nucleic acids. ajrconline.org | | Therapeutic Applications | Used in anticancer, antifungal, antimicrobial, anti-inflammatory, and antiviral drugs. ijpsjournal.commdpi.com | | Design Strategy | Used as a privileged scaffold and bioisostere to create molecules with high target affinity and selectivity. ajrconline.orgijsrtjournal.com |

Scope of Academic Research on Imidazole Mustard Analogues and Related Nitrogen Mustards

Academic and preclinical research on imidazole-containing alkylating agents focuses on synthesizing novel analogues to enhance target selectivity, overcome drug resistance, and improve therapeutic outcomes. A key area of investigation is the development of hybrid molecules that combine the alkylating nitrogen mustard pharmacophore with other biologically active scaffolds.

One advanced strategy involves the use of pyrrole-imidazole (Py-Im) polyamides. These molecules can be programmed to recognize and bind to specific sequences in the minor groove of DNA. By attaching a DNA alkylating agent to a Py-Im polyamide, researchers aim to direct the cytotoxic payload to a precise genetic location, such as a cancer-driving gene. For instance, Hirose and colleagues developed Py-Im polyamide analogues that function as DNA alkylating agents. mdpi.com Their preclinical studies on these novel compounds demonstrated significant potential.

| Preclinical Research Findings on Imidazole-Containing Alkylating Agents | | :--- | :--- | :--- | | Compound Type | Preclinical Model | Key Research Finding | | Pyrrole-imidazole polyamide-alkylator conjugate (Compound 51) | p53-mutated PANC-1 prostate xenograft tumors in mice | When combined with gemcitabine (B846), the conjugate inhibited tumor growth approximately 50 times more effectively than gemcitabine alone. mdpi.com | | Phenyl N-mustard-quinazoline conjugates | Human breast carcinoma (MX-1) and prostate (PC-3) xenografts in animal models | Selected compounds (21b, 21g, 21h) showed 54-75% tumor suppression and were found to induce DNA cross-linking. researchgate.net | | Novel imidazole derivatives | Adjuncts to alkylating agents | Recent research has focused on synthesizing novel imidazole derivatives that can be used alongside traditional alkylating agents to increase the targeting of DNA in cancer cells. ijsrtjournal.com |

These studies highlight a research trajectory moving from non-specific cytotoxic agents towards highly targeted molecules. The research explores how modifying the carrier of the nitrogen mustard—in these cases, by using quinazoline (B50416) or sequence-specific polyamide scaffolds—can dramatically influence the biological activity and potential therapeutic application of the alkylating agent. mdpi.comresearchgate.net

Structure

3D Structure

Properties

CAS No. |

5034-77-5 |

|---|---|

Molecular Formula |

C8H12Cl2N6O |

Molecular Weight |

279.12 g/mol |

IUPAC Name |

4-[(E)-bis(2-chloroethyl)aminodiazenyl]-1H-imidazole-5-carboxamide |

InChI |

InChI=1S/C8H12Cl2N6O/c9-1-3-16(4-2-10)15-14-8-6(7(11)17)12-5-13-8/h5H,1-4H2,(H2,11,17)(H,12,13)/b15-14+ |

InChI Key |

XWRSGLHADOYUFN-CCEZHUSRSA-N |

SMILES |

C1=NC(C(=N1)C(=O)N)N=NN(CCCl)CCCl |

Isomeric SMILES |

C1=NC(=C(N1)C(=O)N)/N=N/N(CCCl)CCCl |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)N=NN(CCCl)CCCl |

Synonyms |

5-(3,3-bis(2-chloroethyl)-1-triazeno)imidazole-4-carboxamide BIC BIC mustard imidazole mustard imidazole mustard, hydrochloride imidazole mustard, monohydrochloride MCTIC NSC 82,196 NSC-82196 TIC mustard |

Origin of Product |

United States |

Synthetic Methodologies and Structural Design of Imidazole Mustard Analogues

General Synthetic Strategies for Imidazole (B134444) Derivatives with Potential Biological Activity

The versatile imidazole ring can be synthesized and functionalized through a variety of methods, allowing for the creation of diverse molecular libraries for biological screening. Key strategies include multicomponent reactions and molecular hybridization techniques, which offer efficient pathways to complex imidazole-based molecules.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single step. rsc.orgrsc.org This approach is highly efficient and atom-economical, making it particularly suitable for the rapid generation of libraries of compounds for drug discovery. nih.gov

One of the most well-established MCRs for imidazole synthesis is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. This method and its variations have been widely used to produce a variety of substituted imidazoles. For instance, the one-pot condensation of benzil, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) can yield 2,4,5-trisubstituted imidazoles. The use of catalysts such as cupric chloride under microwave irradiation can significantly improve reaction efficiency and yields.

Recent advancements in MCRs for imidazole synthesis have focused on the development of more environmentally friendly and efficient catalytic systems. For example, a magnetically supported Lewis acidic deep eutectic solvent has been shown to effectively catalyze the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles under solvent-free sonication conditions, with the catalyst being easily recoverable and reusable. rsc.orgnih.gov Similarly, modified-silica-coated cobalt ferrite (B1171679) nanoparticles with tungstic acid have been employed as a recyclable heterogeneous acid catalyst for the solvent-free synthesis of 2,4,5-trisubstituted imidazole derivatives. rsc.org

Table 1: Examples of Multicomponent Reactions for the Synthesis of Trisubstituted Imidazoles

| 1,2-Dicarbonyl | Aldehyde | Ammonium Source | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Benzil | Benzaldehyde | Ammonium Acetate | Cupric Chloride | Microwave | 92 |

| Benzil | 4-Methoxybenzaldehyde | Ammonium Acetate | Cupric Chloride | Microwave | 92 |

| Benzil | Benzaldehyde | Ammonium Acetate | LADES@MNP | Sonication, RT | 93 |

| Benzil | 4-Chlorobenzaldehyde | Ammonium Acetate | LADES@MNP | Sonication, RT | 90 |

Data sourced from multiple studies. nih.gov

Molecular Hybridization Techniques in Imidazole-Based Drug Discovery

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. researchgate.netdntb.gov.ua This approach aims to create new molecules with improved affinity, efficacy, and selectivity, or with a dual mechanism of action. The imidazole ring is a common scaffold used in molecular hybridization due to its versatile biological activities and its ability to interact with various biological targets. mdpi.com

In the context of anticancer drug discovery, imidazole moieties have been hybridized with a wide range of other heterocyclic systems known for their cytotoxic properties. For example, imidazole-1,2,4-oxadiazole-piperazine hybrids have been synthesized and shown to exhibit potent anticancer activity. nih.gov Similarly, the combination of imidazole with other pharmacophores like pyrazole, purine (B94841), and triazine has led to the development of novel anticancer agents with potentially low drug resistance and side effects. researchgate.net

The rationale behind this approach is to target multiple pathways involved in cancer progression. For instance, hybrid molecules may be designed to inhibit different enzymes or receptors simultaneously, or to combine a targeting moiety with a cytotoxic warhead. This strategy has been successfully applied in the development of kinase inhibitors, where the imidazole scaffold plays a key role in binding to the ATP-binding site of kinases. mdpi.com

Design and Synthesis of Specific Imidazole Mustard Analogues

Building upon the general synthetic strategies for imidazole derivatives, researchers have designed and synthesized specific imidazole mustard analogues with the aim of creating potent DNA alkylating agents for cancer therapy. These compounds typically combine an imidazole-containing DNA-binding domain with a nitrogen mustard alkylating group.

Imidazole-Containing Nitrogen Mustard Analogues

Nitrogen mustards are a class of alkylating agents that have been used in cancer chemotherapy for decades. semanticscholar.orgnih.gov The incorporation of an imidazole ring into nitrogen mustard structures can enhance their DNA binding affinity and sequence specificity. The synthesis of these analogues often involves a multi-step process where the imidazole-containing backbone and the nitrogen mustard moiety are synthesized separately and then coupled.

For example, synthetic analogs of nitrogen mustard DNA interstrand crosslinks have been developed where the nitrogen mustard moiety is attached to a 7-deazaguanine (B613801) residue within an oligonucleotide. nih.gov This approach allows for the site-specific introduction of the crosslink, which is valuable for studying the mechanisms of DNA repair and lesion bypass. The synthesis involves the preparation of a phosphoramidite (B1245037) of the modified deazaguanine, followed by its incorporation into an oligonucleotide using solid-phase synthesis. nih.gov

Benzilic Acid Mustard Derivatives with Imidazole Moieties

The benzilic acid rearrangement is a classic organic reaction that can be used to synthesize α-hydroxy carboxylic acids. rsc.org This chemistry has been applied to the design of novel mustard derivatives. The synthesis of benzilic acid mustard derivatives with imidazole moieties aims to combine the DNA alkylating properties of the mustard with the DNA binding properties of the imidazole-containing fragment.

C-Terminal Carboxamide Analogues of Distamycin with Imidazole Mustard Components

Distamycin is a natural product that binds to the minor groove of DNA with a high affinity for AT-rich sequences. researchgate.net Analogues of distamycin containing imidazole rings and a nitrogen mustard moiety have been designed to act as sequence-specific DNA alkylating agents. The imidazole ring is introduced to alter the sequence specificity of the parent molecule.

The synthesis of these complex molecules is a significant challenge. Typically, the synthesis involves the stepwise assembly of the polyamide backbone, which includes pyrrole (B145914) and imidazole amino acids. The nitrogen mustard group, often in the form of a benzoic acid mustard (BAM), is then coupled to the N-terminus of the polyamide. nih.gov Modifications at the C-terminus, such as the introduction of a carboxamide group, can further modulate the DNA binding and biological activity of these compounds. nih.govnih.gov

For instance, the synthesis of C-terminal carboxamide analogues of distamycin with an imidazole mustard component has been reported. nih.gov These compounds were evaluated for their DNA binding affinity and cytotoxicity. The results indicated that the introduction of the C-terminal carboxamide and the imidazole ring altered the DNA sequence selectivity and, in some cases, led to increased cytotoxic activity compared to the non-targeted mustard. nih.gov

Table 2: Cytotoxicity of Imidazole-Containing Distamycin Analogues

| Compound | Description | IC50 (µM) in K562 cells |

|---|---|---|

| 3 | Imidazole-containing distamycin analogue | - |

| 4 | Imidazole-containing distamycin analogue | - |

| 5 | C-terminal carboxamide analogue of 3 | 27 |

| 6 | C-terminal carboxamide analogue of 4 | 16 |

| BAM | N,N-bis(-2-chloroethyl)-4-aminobenzoic acid | >100 |

Data from a study on benzoic acid mustard derivatives of imidazole-containing analogues of distamycin. nih.gov

Prodrug Strategies and Bioactivation Mechanisms for Imidazole Mustard Derivatives

The development of imidazole mustard derivatives has increasingly focused on prodrug strategies to enhance selectivity and reduce systemic toxicity. These strategies involve masking the cytotoxic mustard group in an inactive form that is selectively activated under specific physiological conditions characteristic of tumor microenvironments.

A prominent strategy for targeting solid tumors involves exploiting tumor hypoxia, a condition of low oxygen concentration that is a hallmark of malignant tissues. researchgate.net Hypoxia-activated prodrugs (HAPs) are designed with a "trigger" moiety, typically a nitroaromatic group like 2-nitroimidazole (B3424786), which is selectively reduced under hypoxic conditions to release the active cytotoxic "warhead." nih.govnih.gov

Under normal oxygen levels (normoxia), the reduced nitro radical anion is rapidly re-oxidized back to the parent nitro group, rendering the prodrug inactive. However, in the low-oxygen environment of a tumor, this re-oxidation is inhibited, allowing for further reduction of the nitro group. nih.gov This reduction cascade ultimately leads to the fragmentation of the linker connecting the trigger to the mustard agent, releasing the active DNA-alkylating agent directly within the tumor. nih.gov

Two notable examples of this approach are TH-302 (Evofosfamide) and PR-104.

TH-302 is a 2-nitroimidazole prodrug that, upon hypoxic activation, releases the potent DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM). nih.gov

PR-104 is a phosphate (B84403) ester that is first converted in vivo to its alcohol form, PR-104A. The 3,5-dinitrobenzamide (B1662146) mustard portion of PR-104A is then reduced under hypoxia to its corresponding hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites, which are active nitrogen mustards. nih.govovid.com

| Prodrug | Trigger Moiety | Active Warhead | Activation Condition |

|---|---|---|---|

| TH-302 (Evofosfamide) | 2-Nitroimidazole | Bromo-isophosphoramide mustard (Br-IPM) | Hypoxic Reduction |

| PR-104 | 3,5-Dinitrobenzamide | PR-104H and PR-104M (Activated Nitrogen Mustards) | Hypoxic Reduction |

The bioactivation of nitroimidazole-based prodrugs is catalyzed by a variety of reductase enzymes that are often overexpressed in tumor cells. nih.gov One-electron reductases, such as NADPH:cytochrome P450 reductase (POR), are key enzymes in the initial reduction of the nitro group to a nitro radical anion. nih.govnih.gov This one-electron reduction is the critical step that initiates the activation cascade under hypoxic conditions.

In addition to hypoxia-specific reductases, other enzymes can play a role. For instance, studies on PR-104 revealed that the aldo-keto reductase AKR1C3 is a major determinant of its aerobic (normoxic) sensitivity in some tumor cells. ovid.com This indicates that while hypoxia is the primary intended activation mechanism, the specific enzymatic profile of a tumor can influence the prodrug's activity even under normal oxygen conditions. This dual mechanism of activation, driven by both hypoxia and specific enzyme overexpression, presents a multifaceted approach to targeting cancer cells.

A developing area in prodrug design involves the use of metal complexes where the imidazole moiety of an imidazole mustard derivative acts as a ligand. nih.govnih.gov Transition metals such as ruthenium (Ru), platinum (Pt), cobalt (Co), and copper (Cu) can form stable coordination complexes. nih.govmdpi.com The imidazole ring, a common ligand in biological systems, binds to the metal center, potentially rendering the attached mustard group inactive. wikipedia.org

This strategy leverages the reducing environment of tumors, which is different from that of normal tissue. nih.gov A metal complex, such as one with a Ru(III) or Pt(IV) center, can be administered in a stable, less toxic oxidation state. Upon reaching the reducing environment of a tumor, the metal center is reduced (e.g., to Ru(II) or Pt(II)), leading to a change in the complex's stability. nih.gov This destabilization can trigger the release of the imidazole mustard ligand in its active, cytotoxic form. This redox-activation strategy offers a pathway for targeted drug delivery, minimizing off-target effects. nih.gov

Structure-Activity Relationship (SAR) Studies in Imidazole Mustard Research

Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy and selectivity of imidazole mustard analogues. These studies systematically modify the chemical structure to understand how different functional groups and spatial arrangements influence biological activity.

The nature and position of substituents on the imidazole ring and associated moieties profoundly impact the compound's properties, including DNA binding, cytotoxicity, and activation potential. nih.govmdpi.comnih.gov

Substituents on Linked Moieties: In a series of imidazole-coumarin conjugates, the presence of a hydrogen atom at the N(1) position of the imidazole was found to be important for activity. mdpi.com Furthermore, introducing substituents such as fluorine, chlorine, bromine, methyl, or methoxy (B1213986) groups onto the coumarin (B35378) part of the molecule substantially increased potency and selectivity. mdpi.com

Hydrophobicity and Linkers: For a class of 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepines, a hydrophobic substituent at the 4-position of the benzodiazepine (B76468) ring was critical for potent enzyme inhibition. nih.gov Similarly, adding an aryl ring at the 7-position or a hydrophobic group linked via an amide or urea (B33335) at the 8-position also enhanced inhibitory activity. nih.gov

Alkylating Group Reactivity: In conjugates containing a nitrogen mustard linked to a DNA-binding carrier like a pyrrole carboxamide unit, the nature of the mustard itself is key. Studies comparing chlorambucil (B1668637) (CHL) and benzoic acid mustard (BAM) conjugates showed that the CHL conjugates were more cytotoxic and showed significantly more DNA cross-linking ability. nih.gov Increasing the number of pyrrole units from one to three also progressively increased cytotoxicity, enhancing the DNA binding affinity. nih.gov

| Compound Series | Structural Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Imidazole-Coumarin Conjugates | Addition of Cl, F, Br, Me, OMe on coumarin | Increased potency and selectivity | mdpi.com |

| Tetrahydrobenzodiazepines | Hydrophobic substituent at position 4 | Important for potent enzyme inhibition | nih.gov |

| Tetrahydrobenzodiazepines | Aryl ring at position 7 | Important for potent inhibition | nih.gov |

| Pyrrole-Mustard Conjugates | Increase in pyrrole units (1 to 3) | Increased cytotoxicity and DNA binding | nih.gov |

| Pyrrole-Mustard Conjugates | Use of Chlorambucil vs. Benzoic Acid Mustard | Chlorambucil conjugates were more cytotoxic | nih.gov |

The three-dimensional shape and conformational flexibility of imidazole mustard analogues are critical determinants of their biological activity. The planarity of the imidazole ring and its orientation relative to other parts of the molecule can influence interactions with biological targets.

Research has shown that specific conformations can be stabilized by intramolecular interactions, leading to higher activity. For example, in one series of imidazole derivatives, an S-cis-like conformation was found to be significantly more stable (by ~6.0 kcal/mol) than the S-trans conformation. nih.gov This stability was attributed to a five-membered-like intramolecular hydrogen bond between a hydrogen on an N-acylhydrazone moiety and the N-3 nitrogen of the imidazole ring, suggesting that pre-organizing the molecule into a specific shape is beneficial for its function. nih.gov

Molecular and Cellular Mechanisms of Action of Imidazole Mustards

DNA Alkylation Processes

The core mechanism by which imidazole (B134444) mustards damage cells is through the covalent modification of DNA, a process known as alkylation. This process is initiated by the chemical reactivity of the mustard group, which is significantly influenced by the electronic properties of the imidazole ring.

The bioactivation of imidazole mustards is a critical first step in their mechanism of action. This process involves an intramolecular cyclization of one of the 2-chloroethyl side chains, facilitated by the nitrogen atom of the side chain. This reaction results in the formation of a highly electrophilic and unstable three-membered ring structure known as an aziridinium (B1262131) cation. This cation is the key reactive intermediate responsible for the subsequent alkylation of nucleophilic sites on DNA. The rate of formation of this aziridinium ion is a crucial determinant of the compound's reactivity and biological activity.

Once formed, the aziridinium cation is a potent electrophile that readily reacts with nucleophilic centers in DNA. The most frequent target for this alkylation is the N7 position of guanine (B1146940) residues. This preference is attributed to the high nucleophilicity of the N7 atom of guanine, making it a prime target for electrophilic attack. The initial reaction results in the formation of a monoadduct, where one arm of the mustard has covalently attached to a guanine base. This initial monofunctional alkylation is a significant form of DNA damage in itself.

A distinctive feature of some imidazole mustards is the potential for the imidazole ring itself to undergo cleavage. This ring-opening can occur following the initial alkylation event and can significantly alter the nature of the resulting DNA adducts. For instance, the opening of the imidazole ring can lead to the formation of more complex and potentially more cytotoxic DNA lesions. The specific conditions under which ring opening occurs and the exact structure of the resulting adducts are areas of ongoing research.

DNA Damage Induction and Repair Pathways

The covalent modification of DNA by imidazole mustards triggers a cascade of cellular responses aimed at repairing the damage. However, the nature of the DNA lesions can often overwhelm these repair mechanisms, leading to cell death.

As described above, the initial reaction of an activated imidazole mustard with DNA results in the formation of a monoadduct, primarily at the N7 position of guanine. Because imidazole mustards are bifunctional, meaning they have two reactive chloroethyl arms, the second arm can undergo a similar activation to form another aziridinium cation. This second reactive species can then alkylate a nearby nucleophilic site. If this second alkylation event occurs on the opposite strand of the DNA double helix, it results in the formation of an interstrand cross-link (ICL). These ICLs are particularly cytotoxic lesions as they physically prevent the separation of the DNA strands, which is essential for both replication and transcription.

Table 1: Types of DNA Adducts Formed by Imidazole Mustards

| Adduct Type | Description | Consequence |

| Monoadduct | Covalent attachment of one arm of the mustard to a DNA base, typically the N7 of guanine. | Can distort the DNA helix and may be a substrate for DNA repair pathways. |

| Interstrand Cross-link (ICL) | Covalent linkage of the two strands of the DNA double helix by the bifunctional mustard. | Blocks DNA replication and transcription, leading to cell cycle arrest and apoptosis. |

The presence of bulky imidazole mustard adducts, and especially ICLs, on the DNA template poses a significant obstacle to the cellular machinery responsible for DNA replication and synthesis. When a replication fork encounters an ICL, it stalls, as the DNA polymerases are unable to proceed past the lesion. This blockage of replication fork progression can trigger cell cycle arrest, providing time for the cell to attempt repair. However, if the damage is too extensive or if the repair mechanisms are deficient, the persistent stalling of replication forks can lead to the collapse of the fork and the generation of double-strand breaks, ultimately inducing programmed cell death (apoptosis).

Translesion Synthesis Past Imidazole Mustard-Induced Lesions

Imidazole mustards, as bifunctional alkylating agents, induce a variety of DNA lesions, with the primary adducts often occurring at the N7 position of guanine and the N3 position of adenine. nih.gov These lesions, particularly bulky major-groove adducts like nitrogen half-mustard-N7-dG (NHMG), can present significant obstacles to the replicative DNA polymerases. nih.govpsu.edu When these adducts are not repaired, specialized translesion synthesis (TLS) DNA polymerases are recruited to bypass the damage, a process that is often error-prone and contributes to the mutagenic potential of these compounds. nih.govnih.gov

Studies on nitrogen mustard-induced lesions, which serve as a model for imidazole mustards, have identified human DNA polymerase η (pol η) as a key enzyme in bypassing NHMG adducts. nih.govnih.gov Pol η is a member of the Y-family of DNA polymerases, characterized by a more spacious active site capable of accommodating bulky DNA lesions. researchgate.net Kinetic and structural analyses have shown that while a templating NHMG lesion significantly slows down the rate of dCTP incorporation by pol η (approximately 130-fold), it also increases the frequency of misincorporation by 10- to 30-fold, highlighting the promutagenic nature of this bypass. nih.govnih.gov Crystal structures of pol η in complex with an NHMG-adducted DNA template reveal that the enzyme accommodates the bulky half-mustard moiety in an open cleft, allowing for the formation of a Watson-Crick-like base pair between the adducted guanine and an incoming dCTP, albeit with significant distortion. nih.govnih.govresearchgate.net

The bypass of minor-groove adducts, such as N3-methyladenine (3-MeA), which can also be formed by some mustards, is also mediated by TLS polymerases. nih.govpsu.eduactanaturae.ru In yeast, replication through 3-MeA lesions involves multiple TLS polymerases, including Pol η and Pol ζ. psu.edu Human polymerases ι, κ, and θ have also been implicated in bypassing similar minor-groove adducts, suggesting a conserved, multi-faceted mechanism for tolerating this type of DNA damage. nih.gov

Cellular Response Mechanisms

Cells exposed to imidazole mustards activate a complex network of signaling pathways in response to the induced damage, leading to outcomes such as apoptosis, cell cycle arrest, and oxidative stress. nih.govdtic.milresearchgate.net

A primary cellular response to the DNA damage caused by imidazole mustard compounds is the activation of programmed cell death, or apoptosis. nih.goveurekaselect.comnih.gov This process is a crucial mechanism for eliminating cells that have sustained irreparable damage, thereby preventing the propagation of mutations. Studies on various N-mustard-benzoimidazole and benzothiazole (B30560) hybrids have consistently demonstrated their ability to induce apoptotic death in tumor cells. nih.goveurekaselect.com

Upon detecting DNA damage induced by imidazole mustards, cells activate checkpoint controls that halt the progression of the cell cycle. nih.govdtic.mil This pause provides the cell with an opportunity to repair the DNA lesions before they are fixed as permanent mutations during DNA replication (S phase) or segregated into daughter cells during mitosis (M phase). dtic.mil

Research on N-mustard-benzoimidazole hybrids has shown that these compounds can cause a significant arrest of the cell cycle in the G2/M phase. nih.goveurekaselect.com This G2/M arrest prevents cells with damaged DNA from entering mitosis. nih.goveurekaselect.com The p53 tumor suppressor protein plays a critical role in modulating cell cycle progression following DNA damage. dtic.mil Conditions that induce a reversible cell cycle arrest have been shown to improve cell survival after exposure to mustards, underscoring the protective role of this cellular response. dtic.mil

Exposure to mustard compounds, including imidazole mustard analogues, is associated with the induction of oxidative stress, characterized by an increase in intracellular reactive oxygen species (ROS). researchgate.netshahed.ac.irresearchgate.net ROS are highly reactive molecules derived from the partial reduction of oxygen, such as superoxide (B77818) radicals and hydrogen peroxide, that can inflict further damage on cellular macromolecules, including DNA, proteins, and lipids. shahed.ac.irresearchgate.netnih.gov

The generation of ROS can occur through several mechanisms. The alkylating activity of mustards can disrupt cellular metabolism and deplete endogenous antioxidants like glutathione, leading to an imbalance between ROS production and detoxification. nih.gov Furthermore, mustard compounds can activate cellular enzymes, such as NADPH oxidases, which are dedicated to producing ROS. researchgate.net The inflammatory response triggered by the initial cellular damage can also contribute to ROS production by recruiting immune cells like neutrophils and macrophages, which generate ROS as part of their function. shahed.ac.irnih.gov This cycle of damage, inflammation, and ROS generation can exacerbate and perpetuate tissue injury. researchgate.netshahed.ac.ir

Mitochondria are central hubs for cellular metabolism and energy production, and they are also key players in the cellular response to stress, including that induced by imidazole mustards. nih.govmdpi.com Mitochondrial dysfunction is a significant consequence of exposure to mustard agents and is closely linked to ROS production and the induction of apoptosis. researchgate.netnih.gov

Interactions with Biological Macromolecules and Pathways

The primary mechanism of action of imidazole mustards involves their ability as electrophilic compounds to form covalent bonds with nucleophilic sites on various biological macromolecules, most notably DNA and proteins. researchgate.netshahed.ac.irresearchgate.net These interactions disrupt the normal structure and function of these molecules, leading to the activation of complex cellular signaling pathways.

The alkylation of DNA is the most critical interaction, leading to the formation of monoadducts and DNA interstrand cross-links (ICLs). nih.govresearchgate.neteurekaselect.com ICLs are particularly cytotoxic lesions as they prevent the separation of the DNA strands, thereby blocking essential processes like replication and transcription. researchgate.net The predominant site of alkylation on DNA is the N7 position of guanine residues. nih.govacs.org

Beyond DNA, imidazole mustards react with proteins, altering their function and disrupting cellular homeostasis. researchgate.netshahed.ac.irresearchgate.net The electrophilic nature of mustards allows them to react with nucleophilic amino acid residues, such as the thiol groups of cysteine. researchgate.netwur.nl This can inactivate enzymes or disrupt protein-protein interactions that are critical for signal transduction. researchgate.net

These molecular interactions trigger a cascade of cellular signaling pathways:

DNA Damage Response (DDR) Pathways: The presence of DNA adducts and cross-links activates DDR pathways, leading to the cell cycle arrest and apoptosis described previously. The p53 pathway is a central component of this response. dtic.milnih.gov

Inflammatory Pathways: Mustard exposure activates pro-inflammatory transcription factors like NF-κB and signaling cascades such as the MAPK and JAK/STAT pathways. researchgate.netshahed.ac.ir This leads to the production and release of inflammatory mediators like cytokines and chemokines, perpetuating tissue damage. researchgate.netshahed.ac.ir

Other Signaling Pathways: Imidazole derivatives have been shown to modulate other critical pathways. For example, certain derivatives can inhibit AXL-Receptor Tyrosine Kinase (AXL-RTK) and downregulate target genes of the Wnt/β-catenin pathway, such as c-Myc. nih.gov Some imidazole compounds can also act as inhibitors of sirtuins, a class of enzymes that regulate metabolism and gene expression. frontiersin.org

Data Tables

Table 1: Summary of Cellular Responses to Imidazole Mustard and Related Compounds

| Cellular Response | Key Findings | Affected Cell Lines/Model Systems | References |

| Induction of Apoptosis | Triggers apoptosis via intrinsic and extrinsic pathways. | H460, NB4, K562, HEC-1B, T24 | nih.gov, eurekaselect.com, researchgate.net, nih.gov, researchgate.net |

| Increases levels of cleaved caspase-3 and caspase-9. | HEC-1B, T24 | researchgate.net, researchgate.net | |

| Cell Cycle Modulation | Induces cell cycle arrest at the G2/M phase. | H460, T24 | nih.gov, eurekaselect.com, researchgate.net |

| p53-dependent cell cycle arrest is a key mechanism. | Mammalian cell lines | dtic.mil | |

| ROS Generation | Induces oxidative stress through increased ROS. | Human corneal stromal fibroblasts, T24 | researchgate.net, nih.gov |

| Can deplete cellular antioxidants like glutathione. | Airway epithelial cells | nih.gov | |

| Mitochondrial Dysfunction | Causes mitochondrial depolarization. | T24 | researchgate.net |

| Leads to delayed increase in mitochondrial ROS. | Human bronchial epithelial (16HBE) cells | nih.gov |

Table 2: Interactions of Imidazole Mustard and Analogues with Macromolecules and Pathways

| Target Macromolecule/Pathway | Mechanism of Interaction | Consequences | References |

| DNA | Alkylation at N7 of guanine and N3 of adenine. | Formation of monoadducts and interstrand cross-links (ICLs). | nih.gov, eurekaselect.com, nih.gov |

| Blocks DNA replication and transcription; induces DNA damage response. | researchgate.net, researchgate.net | ||

| Proteins | Covalent modification of nucleophilic amino acids (e.g., cysteine). | Disruption of protein structure and function; enzyme inhibition. | shahed.ac.ir, researchgate.net, wur.nl |

| Disruption of protein-protein interactions. | Altered cellular signaling. | researchgate.net | |

| Translesion Synthesis (TLS) Polymerases | Recruited to bypass DNA lesions. | Error-prone replication past adducts (e.g., by Pol η). | nih.gov, nih.gov |

| p53 Pathway | Activated in response to DNA damage. | Modulates cell cycle arrest and apoptosis. | dtic.mil, nih.gov |

| Wnt/β-catenin Pathway | Downregulation of target genes (c-Myc, Axin2). | Inhibition of proliferation. | nih.gov |

| MAPK Pathway | Activation by cellular stress. | Contributes to inflammatory response and cell death signaling. | researchgate.net, nih.gov |

| Sirtuins | Inhibition of enzymatic activity. | Altered gene expression and cellular functions. | frontiersin.org |

Non-Covalent DNA Binding Interactions (e.g., Minor Groove Binding)

The covalent alkylation of DNA by imidazole mustards is preceded by non-covalent binding interactions, primarily within the DNA minor groove. These small molecules are designed with a crescent shape that complements the curvature of the minor groove, facilitating this initial binding. mdpi.com The replacement of pyrrole (B145914) rings with imidazole rings in distamycin-like structures can increase the tolerance for GC base pairs, as the imidazole nitrogen can act as a hydrogen bond acceptor for the guanine-NH2 group in the minor groove. ingentaconnect.com

Footprinting studies, which map the non-covalent binding sites of molecules on DNA, have revealed a complex relationship between initial binding and subsequent alkylation. nih.gov For instance, a tripyrrole-BAM conjugate binds non-covalently to the same AT-rich sites as its parent compound, distamycin. nih.govnih.gov In contrast, while a simple triimidazole lexitropsin (B1675198) (without the mustard) binds non-covalently to GC-rich sequences, the triimidazole-BAM conjugate does not show detectable non-covalent binding to either GC- or AT-rich regions at equivalent doses. nih.govnih.gov

This suggests that the eventual alkylation event is not solely dictated by the initial, stable non-covalent binding affinity. nih.gov The fact that alkylation occurs at specific sites even without strong, detectable non-covalent "footprints" indicates that a unique, sequence-dependent conformational feature of the target DNA sequence, such as 5'-TTTTGPu, may be a critical factor in facilitating the chemical reaction. nih.govnih.gov

Enzyme Inhibition and Receptor Interactions (e.g., p53, POX, Thioredoxin Reductase)

Beyond direct DNA damage, imidazole mustards and related compounds exert their cellular effects by interacting with and inhibiting key enzymes and regulatory proteins. The tumor suppressor protein p53 and the antioxidant enzyme thioredoxin reductase (TrxR) are notable targets.

Nitrogen mustards can directly target the p53 protein. nih.gov Following exposure, p53 accumulates in the nucleus as part of the DNA damage response. nih.gov Furthermore, the mustard can directly alkylate and cross-link p53 protein molecules, forming higher-molecular-weight complexes. nih.gov Mass spectrometry analysis has identified specific cysteine and histidine residues on p53 that are modified by nitrogen mustard, which likely alters p53's function in regulating DNA repair and cell survival. nih.gov In some contexts, imidazole-based metal complexes have been shown to exert antitumor activity by activating p53 and proline oxidase (POX), leading to an increase in intracellular reactive oxygen species (ROS) and promoting apoptosis. nih.gov

Table 2: Summary of Imidazole Mustard and Related Compound Interactions with Key Proteins

| Target Protein | Interaction/Effect | Compound Class | Outcome | Citation |

|---|---|---|---|---|

| p53 | Direct alkylation and cross-linking | Nitrogen Mustard | Formation of p53 complexes, altered function | nih.gov |

| p53 | Activation | Imidazole-based metal complex | Increased ROS, apoptosis | nih.gov |

| Proline Oxidase (POX) | Activation | Imidazole-based metal complex | Increased ROS, apoptosis | nih.gov |

| Thioredoxin Reductase (TrxR) | Potent Inhibition | Imidazole-based metal complexes | Enzyme inactivation, oxidative stress | nih.gov |

Protein Alkylation (e.g., Histidine Imidazole Group)

The chemical reactivity of imidazole mustards extends to the direct alkylation of proteins, with the imidazole side chain of histidine residues being a key target. The histidine imidazole ring is a good nucleophile and readily reacts with alkylating compounds. atamanchemicals.com This reactivity is fundamental to the broader biological effects of mustards, which are known to alkylate nucleophilic moieties on endogenous proteins. researchgate.netresearchgate.net

Sulfur mustard, a related vesicant, is known to alkylate proteins to generate specific biomarkers. researchgate.net Research has focused on the regioselective alkylation of the N1 or N3 positions of the histidine imidazole ring by mustards, confirming it as a viable target. researchgate.net

More specifically, the interaction between nitrogen mustard and the p53 protein involves the direct alkylation of histidine residues. nih.gov Analysis has shown that nitrogen mustard modifies p53 at specific residues, including histidines H115 and H178, in addition to several cysteine residues. nih.gov Site-selective modification of histidine residues is a known chemical transformation, and the nucleophilic nature of the imidazole ring makes it susceptible to attack by electrophilic agents like the aziridinium ion formed by nitrogen mustards. atamanchemicals.comnih.gov This covalent modification of functionally important proteins contributes to the cellular disruption and cytotoxicity caused by these agents.

Preclinical Pharmacological and Biological Evaluation

In Vitro Cytotoxicity Assays

The cytotoxic potential of imidazole (B134444) mustard and its derivatives has been extensively evaluated in various cancer cell lines. These studies aim to determine the compounds' efficacy in inhibiting cancer cell growth and to understand their mechanisms of action.

Derivatives of imidazole have demonstrated notable cytotoxic effects across a range of human cancer cell lines, including those of the breast, colon, and cervix. ajol.info For instance, certain imidazole derivatives have shown greater cytotoxic effects against MCF-7 (human breast cancer) cells compared to HT-29 (human colon cancer) and HeLa (human cervical cancer) cells. ajol.info

In studies involving triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines, specific benzenesulfonamide-bearing imidazole derivatives have been identified as highly active. mdpi.com Compounds with 4-chloro and 3,4-dichlorosubstituents on the benzene (B151609) ring and 2-ethylthio and 3-ethyl groups on the imidazole ring were particularly effective, with one of the most cytotoxic compounds exhibiting an EC50 of 20.5 ± 3.6 µM against the MDA-MB-231 cell line. mdpi.com

Furthermore, imidazole antifungal drugs like clotrimazole (B1669251) and ketoconazole (B1673606) have been shown to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) by inducing apoptosis and causing G1 cell cycle arrest. nih.gov In contrast, another imidazole-containing compound, TH-302, a hypoxia-activated prodrug, has shown potent cytotoxicity under hypoxic conditions in various cancer cell lines, including prostate (PC-3), pancreatic (MIA PaCa-2), and lung (H460) cancer cells. aacrjournals.org

Some imidazole-containing analogs of distamycin, which also feature a benzoic acid mustard (BAM) moiety, have been tested against human chronic myeloid leukemia K562 cells and a panel of other human tumor cell lines. nih.gov The cytotoxicity of these analogs was found to be related to their ability to cause sequence-specific alkylation. nih.gov Another study synthesized imidazole and carbazole (B46965) derivatives and evaluated their cytotoxicity against MCF-7, HT29, and HeLa cell lines, with carbazole derivatives generally showing greater cytotoxic effects. ajol.info

The table below summarizes the cytotoxic activity of selected imidazole derivatives in various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

| Imidazole Derivatives | MCF-7 (Breast), HT-29 (Colon), HeLa (Cervical) | Greater cytotoxicity against MCF-7 cells. | ajol.info |

| Benzenesulfonamide-bearing Imidazoles | MDA-MB-231 (Breast), IGR39 (Melanoma) | High cytotoxic activity, particularly with specific substitutions. | mdpi.com |

| Clotrimazole, Ketoconazole | MCF-7, MDA-MB-231 (Breast) | Inhibition of proliferation, induction of apoptosis and G1 arrest. | nih.gov |

| TH-302 | PC-3 (Prostate), MIA PaCa-2 (Pancreatic), H460 (Lung) | Potent cytotoxicity under hypoxic conditions. | aacrjournals.org |

| Imidazole-containing Distamycin Analogs | K562 (Leukemia), other tumor lines | Cytotoxicity linked to sequence-specific DNA alkylation. | nih.gov |

| Carbazole Derivatives (compared to Imidazole) | MCF-7, HT-29, HeLa | Generally greater cytotoxic effect than imidazole derivatives. | ajol.info |

| N-mustard-quinoline conjugate (SL-1) | Colorectal Cancer (CRC) cell lines | Highly cytotoxic with IC50 values ranging from 0.14 µM to 5.49 µM. | nih.gov |

Studies comparing imidazole-mustard derivatives to non-targeted mustard analogues have highlighted the potential for increased cytotoxicity. For example, derivatives of bendamustine (B91647) and 6-isobendamustine containing a basic moiety showed significantly enhanced cytotoxic effects against carcinoma, sarcoma, and malignant melanoma cell lines compared to the parent compounds, which were largely ineffective. uni-regensburg.de Similarly, modifying chlorambucil (B1668637) with the same basic moiety resulted in a considerable improvement in potency. uni-regensburg.de However, derivatization of melphalan (B128) only offered a small improvement in its already effective cytotoxicity. uni-regensburg.de

Conjugates of benzoic acid mustard (BAM) and chlorambucil (CHL) with AT-recognising pyrroles or GC-recognising imidazoles were generally more cytotoxic than the parent nitrogen mustards. ucl.ac.uk The cytotoxicity increased with the number of heterocyclic units. ucl.ac.uk The BAM conjugates, in particular, demonstrated a greater enhancement in cytotoxicity compared to the parent mustard. ucl.ac.uk In another study, a comparison of nitrogen mustards (HN-1, HN-2, HN-3) and sulfur mustard showed varying toxicity based on the route of administration, with sulfur mustard being more toxic via the percutaneous route. niscpr.res.in

Cell viability studies are crucial for understanding the dose-dependent effects of these compounds. In one study, novel synthesized imidazole derivatives were tested for their impact on the viability of human skin fibroblast cells (HFF-1). nih.gov One derivative, HL2, demonstrated high cell viability at concentrations up to 5000 µg/mL after 24 hours of exposure, while another, HL1, showed a significant reduction in cell viability to less than 50% at concentrations above 313 µg/mL. nih.gov

The imidazole nucleus itself has been shown to reduce cell viability in cancer cell lines in a time- and dose-dependent manner, typically at millimolar concentrations, whereas its derivatives are often effective at micromolar levels. researchgate.net For instance, imidazole treatment decreased cell viability in hepatocellular carcinoma (HCC) cell lines in a dose- and time-dependent fashion. researchgate.net Similarly, treatment of normal and SV40-transformed human embryo cells with an imidazole-based compound, M&B 39565, and its potential decomposition product, MCTIC, showed that these compounds were 5- to 6-fold more toxic to the transformed cells. nih.gov

Evaluation of Antimicrobial and Antiprotozoal Activities of Imidazole Derivatives

The imidazole scaffold is a key component in many compounds with a broad spectrum of antimicrobial and antiprotozoal activities. jchemrev.comclinmedkaz.org

Imidazole derivatives have demonstrated significant potential in combating various bacterial and fungal pathogens. nih.govclinmedkaz.orgmdpi.com They have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. nih.gov The mechanism of their antibacterial action can involve interference with bacterial DNA replication and cell wall synthesis. nih.gov

For example, newly synthesized imidazole derivatives were effective against Staphylococcus aureus, MRSA, Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov Another study found that certain 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts exhibited broad-spectrum activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans. mdpi.com

In the realm of antifungal agents, many imidazole-based drugs are already in clinical use, including ketoconazole, miconazole, and clotrimazole. nih.gov Research continues to explore new derivatives; for instance, a 4-fluoro derivative of a compound containing an imidazole moiety and a 2,4-dienone motif showed potent antifungal activity against a fluconazole-resistant isolate of C. albicans. nih.gov

The table below provides a summary of the antimicrobial spectrum of various imidazole derivatives.

| Imidazole Derivative Type | Target Organisms | Observed Effect | Reference |

| Novel Synthesized Imidazoles (HL1, HL2) | S. aureus, MRSA, E. coli, P. aeruginosa, A. baumannii | Inhibition of bacterial growth. | nih.gov |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | S. aureus, E. coli, K. pneumoniae, A. baumannii, C. neoformans | Broad-spectrum antibacterial and antifungal activity. | mdpi.com |

| 4-Fluoro derivative with 2,4-dienone motif | Fluconazole-resistant C. albicans | Potent antifungal activity with a MIC value of 8 µg/mL. | nih.gov |

| Benzimidazole-1,2,3-triazole-sulfonamide hybrids | Bacillus cereus, S. aureus, E. coli, P. aeruginosa | Potent antimicrobial activity with MIC range from 32 to 64 µM. | dovepress.com |

| Triazolyl imidazole | P. aeruginosa, A. niger, B. subtilis, S. epidermidis, C. albicans | Significant antimicrobial activity. | clinmedkaz.org |

Imidazole derivatives have also been investigated for their efficacy against various protozoan parasites. dovepress.com A series of new imidazole-based compounds showed micromolar activities against Trypanosoma brucei rhodesiense and Leishmania donovani, and nanomolar potency against Plasmodium falciparum. acs.orgirbm.com Many of these analogues displayed IC50 values in the low nanomolar range against Trypanosoma cruzi with high selectivity. acs.orgirbm.com

In a mouse model of T. cruzi infection, selected derivatives significantly reduced parasitemia. acs.orgirbm.com Another study exploring new imidazole series against Trypanosoma congolense found that the compounds exhibited moderate to strong and specific action against the parasite's growth in vitro. nih.gov In vivo, some of these compounds cleared the systemic parasite burden and cured infected rats. nih.gov The anti-parasitic action of some imidazole derivatives is thought to involve the induction of oxidative stress in the parasite. nih.gov

Enzymatic Target Inhibition in Microorganisms (e.g., CYP51, Dengue Protease)

The imidazole ring is a key structural motif in many biologically active compounds and is known for its ability to coordinate with metal ions in enzyme active sites, leading to their inhibition. nih.gov This property has been exploited in the development of agents targeting various microbial enzymes. While specific studies on "imidazole mustard" targeting Cytochrome P450 51 (CYP51) or Dengue Protease were not prominently identified, the broader class of imidazole-containing molecules has been extensively studied for the inhibition of these and other microbial enzymes.

CYP51 Inhibition

CYP51, also known as lanosterol (B1674476) 14α-demethylase, is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. uzh.chpsu.edu Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to the collapse of the membrane and cell death. uzh.chresearchgate.net This makes CYP51 a primary target for antifungal drugs. Azole antifungals, which include many imidazole derivatives, function by having their heterocyclic nitrogen atom bind to the heme iron atom at the active site of CYP51. researchgate.net This interaction blocks the normal function of the enzyme. researchgate.net

Studies comparing the inhibitory effects of various azole compounds on CYP51 from Candida albicans (a fungus) and humans have shown that many imidazole-based drugs are potent inhibitors of the fungal enzyme. uzh.ch For example, compounds like miconazole, bifonazole, and clotrimazole show high potency against C. albicans CYP51. uzh.ch

Table 1: Inhibitory Potency (IC50) of Select Imidazole-Containing Compounds against C. albicans CYP51

| Compound | IC50 (μM) against C. albicans CYP51 |

| Miconazole | 0.059 |

| Clotrimazole | 0.081 |

| Bifonazole | 0.12 |

| Ketoconazole | 0.13 |

| Imazalil | 0.35 |

This table is based on data from a study comparing the inhibition of human and Candida albicans CYP51. uzh.ch

Dengue Protease Inhibition

The dengue virus (DENV) NS2B-NS3 protease is essential for the replication of the virus, making it a significant target for the development of antiviral drugs. nih.govhksmp.comresearchgate.net Various classes of compounds, including nitrogen-containing heterocycles like imidazoles, have been investigated as potential inhibitors of this protease. nih.gov

Recent research has focused on synthesizing and evaluating novel imidazole derivatives for their ability to block the DENV protease. For instance, a series of imidazole-phenazine derivatives were synthesized and tested for their inhibitory activity against the DENV2 NS2B-NS3 protease. nih.govresearchgate.net Two of these compounds, specifically the para-substituted imidazole phenazines designated 3e and 3k, demonstrated promising inhibitory activity, with IC50 values lower than that of the control, quercetin. nih.govresearchgate.net In silico docking studies supported these findings, indicating that the compounds could bind effectively to the active site of the protease. nih.govresearchgate.net

Table 2: In Vitro Inhibitory Activity of Imidazole-Phenazine Derivatives against DENV2 NS2B-NS3 Protease

| Compound | IC50 (μM) |

| Imidazole Phenazine (B1670421) 3e | 54.8 |

| Imidazole Phenazine 3k | 71.9 |

| Quercetin (Control) | 104.8 |

This table presents data from a study on the synthesis and biological activity of imidazole phenazine derivatives as potential dengue protease inhibitors. nih.govresearchgate.net

In Vivo Preclinical Efficacy Studies (Animal Models)

Preclinical studies in animal models are essential for evaluating the therapeutic potential and understanding the behavior of new chemical entities. Several compounds based on an imidazole mustard structure have been assessed in various animal models to determine their antitumor efficacy and metabolic fate.

Antitumor Activity in Murine Models

A prominent example of an imidazole-based mustard compound with significant preclinical evaluation is the hypoxia-activated prodrug TH-302 (evofosfamide). aacrjournals.orgnih.gov TH-302 is a 2-nitroimidazole (B3424786) prodrug of the cytotoxic DNA alkylating agent bromo-isophosphoramide mustard (Br-IPM). aacrjournals.orgnih.gov The rationale behind its design is to selectively target hypoxic cells, which are characteristic of many solid tumors and contribute to treatment resistance. aacrjournals.org Under hypoxic conditions, the 2-nitroimidazole component is reduced, leading to the release of the active Br-IPM, which then exerts its cytotoxic effects. aacrjournals.org

The antitumor activity of TH-302 has been demonstrated in numerous human tumor xenograft models in mice. aacrjournals.org In a study involving 11 different xenograft models, including non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), melanoma, and pancreatic cancer, TH-302 showed a broad spectrum of antitumor activity. aacrjournals.org The efficacy was found to be dose-dependent and correlated with the hypoxic fraction within the tumors. aacrjournals.orgnih.gov For example, in the H460 NSCLC xenograft model, tumor growth inhibition (TGI) increased with higher doses of TH-302. aacrjournals.org Furthermore, TH-302-induced DNA damage was initially observed specifically in the hypoxic regions of the tumors. aacrjournals.orgnih.gov

Table 3: Antitumor Activity of TH-302 in Various Human Tumor Xenograft Models in Mice

| Tumor Model | Tumor Type | Tumor Growth Inhibition (TGI) (%) |

| H460 | Non-Small Cell Lung Cancer | 89 |

| H2122 | Non-Small Cell Lung Cancer | 61 |

| H69 | Small Cell Lung Cancer | 10 |

| A375 | Melanoma | 84 |

| PC3 | Prostate Cancer | 79 |

| Caki-1 | Renal Cell Carcinoma | 71 |

| 786-O | Renal Cell Carcinoma | 68 |

| HepG2 | Hepatocellular Carcinoma | 20 |

| MiaPaCa-2 | Pancreatic Cancer | 78 |

| BxPC-3 | Pancreatic Cancer | 45 |

| AsPC-1 | Pancreatic Cancer | 34 |

This table summarizes the tumor growth inhibition across 11 different ectopic xenograft models treated with TH-302. aacrjournals.org

Physiological Disposition and Metabolism in Animal Models

Understanding the physiological disposition and metabolism of a compound is critical for its development as a drug. Studies in animal models provide initial insights into how a compound is absorbed, distributed, metabolized, and excreted.

The metabolism of 5-[3,3-bis(2-chloroethyl)-l-triazenyl]imidazole-4-carboximide (BIC), also known as imidazole mustard, has been investigated in female DBA/2 mice. psu.edu Research confirms that BIC undergoes microsomal metabolism. psu.edu The proposed metabolic pathway involves an initial hydroxylation of the compound, which then rapidly converts to a monoalkyl derivative. psu.edu This unstable monoalkyl derivative subsequently decomposes to yield 5-aminoimidazole-4-carboxamide (B1664886) (AIC) and a reactive chloroethyl carbonium ion, which is presumed to be one of the ultimate alkylating species. psu.edu

In a separate line of research involving dermal exposure of swine to sulphur mustard, a novel imidazole-containing metabolite was identified in plasma and urine. nih.gov This metabolite was characterized as N1-(2-hydroxyethylthioethyl)-4-methyl imidazole (4-met-1-imid-thiodiglycol), demonstrating an in vivo pathway where a mustard agent can be metabolized to a compound featuring an imidazole ring. nih.gov While the parent compound was sulphur mustard, this finding illustrates a relevant metabolic transformation in an animal model. nih.gov

Mechanisms of Cellular Resistance to Imidazole Mustards

Intrinsic and Acquired Resistance Pathways in Preclinical Models

Cancer cells can employ a variety of strategies to withstand the cytotoxic effects of imidazole (B134444) mustards. These strategies largely involve preventing the drug from reaching its target, altering the drug's molecular target, or repairing the damage caused by the drug.

One of the primary ways cells develop resistance is by actively pumping the drug out, thereby reducing its intracellular concentration to sub-lethal levels. frontiersin.orgmdpi.com This process is mediated by membrane proteins known as efflux pumps.

ATP-Binding Cassette (ABC) Transporters: This superfamily of efflux pumps plays a significant role in multidrug resistance (MDR). frontiersin.orgnih.gov Overexpression of specific ABC transporters, such as P-glycoprotein (coded by the ABCB1 gene), has been shown to cause resistance to various chemotherapeutic agents. nih.gov This mechanism is not specific to one type of drug and can contribute to resistance to a broad spectrum of compounds, including those used in conjunction with mustards. nih.govmdpi.com

Major Facilitator Superfamily (MFS) Transporters: Alongside ABC pumps, MFS transporters are another major family of efflux proteins that contribute to drug resistance in both bacterial and cancer cells. nih.gov

Impact on Imidazole Mustards: While direct evidence for the efflux of specific imidazole mustards is an ongoing area of research, the general role of efflux pumps in extruding cytotoxic compounds is well-established. mdpi.complos.org For instance, in preclinical models of pancreatic cancer, elevated expression of the ABCB1 efflux pump was demonstrated to cause resistance to the PARP inhibitor Olaparib, a drug whose mechanism can be synergistic with DNA-damaging agents. nih.gov The activation of these efflux systems can be an early event in the development of resistance, allowing cells to survive initial drug exposure and subsequently acquire other resistance mechanisms like target gene mutations. mdpi.com

The primary target of imidazole mustards is DNA. However, resistance can also arise from modifications to proteins that are either the drug's target or are involved in recognizing the drug-induced damage. crstoday.comnih.gov

Spontaneous Mutations: Changes in the target site often occur because of spontaneous mutations in the bacterial or cancer cell's chromosome, which are then selected for in the presence of the drug. nih.gov

Modification of DNA-Associated Proteins: For alkylating agents like imidazole mustards, resistance can be conferred by alterations in proteins involved in DNA metabolism and structure. While the DNA itself is the ultimate target, mutations in enzymes like DNA gyrase or topoisomerase can lead to resistance against drugs that target these enzymes. nih.govfrontiersin.org Similarly, changes in chromatin structure or proteins that recognize DNA adducts could prevent the initiation of cell death pathways.

Acquisition of Resistance Genes: In some cases, resistance is acquired through the transfer of genes from other organisms, such as the mecA gene providing methicillin (B1676495) resistance in Staphylococcus aureus. nih.gov This mechanism allows for the production of an altered protein that is no longer susceptible to the drug.

Since imidazole mustards function by causing lethal DNA damage, particularly DNA interstrand cross-links (ICLs), an enhanced capacity to repair this damage is a major mechanism of resistance. nih.govfrontiersin.org Several DNA repair pathways can be upregulated in resistant cells.

Nucleotide Excision Repair (NER): The NER pathway is responsible for removing a wide range of bulky DNA lesions, including the N-alkylpurine adducts caused by nitrogen mustards like melphalan (B128). nih.gov Overexpression of NER-associated genes, such as ERCC1, has been linked to cisplatin (B142131) resistance and an enhanced capacity for DNA repair. sigmaaldrich.com

Homologous Recombination (HR): This pathway is crucial for repairing double-strand breaks and ICLs. nih.govsigmaaldrich.com Increased expression of proteins involved in HR is a known mechanism of resistance to ICL-inducing agents. nih.gov For example, cell lines deficient in HR repair pathways are particularly sensitive to the effects of bromo-isophosphoramide mustard, the active metabolite of the imidazole mustard prodrug evofosfamide (B1684547). nih.gov

O6-methylguanine-DNA methyltransferase (MGMT): This DNA repair protein specifically removes alkyl groups from the O6 position of guanine (B1146940). frontiersin.orgsigmaaldrich.comacs.org High levels of MGMT expression are a major mechanism of resistance to alkylating agents like temozolomide (B1682018) and nitrosoureas, which also target this position on guanine. frontiersin.orgaacrjournals.org

| DNA Repair Pathway | Function in Resistance | Associated Proteins/Genes |

| Nucleotide Excision Repair (NER) | Removes bulky DNA adducts and N-alkylpurine lesions. nih.govsigmaaldrich.com | ERCC1, XPA, XPC, XPF sigmaaldrich.com |

| Homologous Recombination (HR) | Repairs DNA interstrand cross-links (ICLs) and double-strand breaks. nih.gov | Fanconi's anemia (FA) proteins, BRCA1/2 |

| Direct Reversal of Damage | Removes alkyl groups from guanine bases. sigmaaldrich.comacs.org | O6-methylguanine-DNA methyltransferase (MGMT) frontiersin.org |

Strategies to Overcome Resistance in Preclinical Settings

To counter these resistance mechanisms, researchers are developing novel imidazole mustard derivatives and delivery strategies designed to be effective even in resistant tumors.

A promising approach to overcoming resistance is the creation of hybrid molecules that combine an imidazole mustard with other functional units to enhance efficacy or target resistant cells.

DNA-Targeting Conjugates: One strategy involves linking the nitrogen mustard to a DNA-binding molecule, such as a lexitropsin (B1675198). These conjugates are designed to target the alkylating agent to specific DNA sequences, increasing the efficiency of DNA cross-linking at those sites. ucl.ac.uk Preclinical studies with pyrrole- and imidazole-containing lexitropsin-mustard conjugates showed increased cytotoxicity compared to the parent nitrogen mustard. ucl.ac.uk

Imidazotetrazine Analogues: Novel imidazotetrazine compounds have been developed as precursors to reactive aziridinium (B1262131) ions, which are similar to the intermediates generated by nitrogen mustards. aacrjournals.org Bifunctional compounds like DP68 have shown potent activity against glioma models, including those with acquired resistance to temozolomide and high expression of the MGMT repair protein. aacrjournals.org

Triazine-Peptide Hybrids: Researchers have synthesized novel 1,3,5-triazine (B166579) derivatives that bear both a nitrogen mustard (2-chloroethyl) group and various oligopeptide moieties. researchgate.net These multi-stage synthesized molecules are being evaluated for their cytotoxic effects in cancer cell lines.

Perhaps the most advanced strategy for overcoming resistance involves the use of hypoxia-activated prodrugs (HAPs). nih.govaacrjournals.org Many solid tumors contain regions of low oxygen (hypoxia), which are associated with resistance to both chemotherapy and radiation. aacrjournals.orgijbs.com HAPs are designed to be inactive systemically but become converted to their cytotoxic form specifically within these resistant, hypoxic microenvironments. nih.govmit.edu

Evofosfamide (TH-302): This agent is a leading example of a HAP. It consists of a 2-nitroimidazole (B3424786) moiety linked to a bromo-isophosphoramide mustard. nih.govnih.govresearchgate.net In the low-oxygen environment of a tumor, the 2-nitroimidazole trigger is reduced by cellular reductases. nih.govajrconline.org This reduction leads to the fragmentation of the molecule and the release of the potent DNA cross-linking agent, bromo-isophosphoramide mustard. nih.govaacrjournals.org

Selective Targeting: This approach offers high selectivity, as the activation process is inhibited by the presence of oxygen in healthy, well-perfused tissues. nih.govmit.edu Preclinical studies have shown that evofosfamide can effectively target hypoxic cancer cells, which are known to be chemoresistant. aacrjournals.org In models of colorectal cancer, treatment with conventional chemotherapy was found to increase the hypoxic fraction of cells within a tumor, making these tumors potentially more susceptible to subsequent treatment with a HAP like evofosfamide. aacrjournals.org

| Compound/Strategy | Mechanism of Action | Target Environment |

| Evofosfamide (TH-302) | A 2-nitroimidazole prodrug that releases a bromo-isophosphoramide mustard upon reduction. nih.govresearchgate.net | Hypoxic (low oxygen) tumor cells. aacrjournals.org |

| DP68 | A bifunctional imidazotetrazine that generates a reactive aziridinium ion, a potent alkylating species. aacrjournals.org | Designed to overcome MGMT-mediated resistance in glioblastoma. aacrjournals.org |

| Lexitropsin-Mustard Conjugates | A nitrogen mustard linked to a DNA minor-groove binding agent to direct alkylation to specific DNA sequences. ucl.ac.uk | AT- or GC-rich DNA sequences. ucl.ac.uk |

Advanced Research Methodologies and Future Directions in Imidazole Mustard Research

Computational Chemistry and Molecular Modeling Approaches

Computational methods are powerful predictive tools in the study of imidazole (B134444) mustard, enabling researchers to model interactions, predict activity, and elucidate reaction mechanisms at the atomic level.

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand, such as an imidazole mustard derivative, within the active site of a target macromolecule, like DNA or a protein. scilit.comclinmedjournals.org The process involves generating various conformations of the ligand and positioning them within the target's binding site, followed by scoring the interactions to identify the most stable complex. clinmedjournals.org Docking studies on various imidazole derivatives have been used to understand binding interactions with targets like enzymes, revealing key hydrogen bonds and hydrophobic interactions that stabilize the complex. clinmedjournals.orgimist.manih.gov For imidazole mustards, docking could predict how the molecule or its reactive aziridinium (B1262131) ion orients within the DNA minor or major groove, providing insights into sequence selectivity before the covalent reaction occurs.

Table 3: Conceptual Data from a Molecular Docking Study of an Imidazole Mustard Analogue This table is illustrative of typical results from molecular docking studies.

| Parameter | Description | Example Value | Interpretation |

| Binding Energy | The estimated free energy of binding between the ligand and the target. | -8.5 kcal/mol | A lower (more negative) value suggests a more stable and favorable binding interaction. rjptonline.org |

| Inhibition Constant (Ki) | The calculated concentration required to produce half-maximum inhibition. | 150 nM | A lower Ki value indicates a more potent inhibitor. clinmedjournals.org |

| Key Interacting Residues | Specific amino acids or DNA bases that form significant contacts (e.g., H-bonds) with the ligand. | Guanine (B1146940) (H-bond), Adenine (hydrophobic) | Identifies the specific parts of the target responsible for binding the ligand. clinmedjournals.org |

| Binding Mode | The predicted 3D orientation and conformation of the ligand within the binding site. | N/A | Visualizes the specific ligand-target interactions. |

Data concepts sourced from general molecular docking literature on imidazole derivatives. clinmedjournals.orgrjptonline.org

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov In 2D-QSAR, models are developed using physicochemical descriptors like lipophilicity (SlogP), molecular weight, and electronic properties to predict activity. researchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), use 3D structural information to map out regions where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity. rjptonline.orgacs.org For imidazole mustard, QSAR studies could be used to correlate variations in the imidazole or mustard portions of the molecule with their cytotoxic potency. researchgate.net This allows for the rational design of new derivatives with potentially enhanced activity before undertaking their chemical synthesis. researchgate.net

Table 4: Common Molecular Descriptors Used in QSAR Models for Imidazole Derivatives

| Descriptor Class | Example Descriptor | Physicochemical Meaning | Potential Impact on Activity |

| Electronic | H-Acceptor Count | The number of hydrogen bond acceptors in the molecule. nih.gov | Can influence binding to biological targets through hydrogen bonding. nih.gov |

| Topological | SdsCHE-index | An electrotopological state index describing the electronic and topological environment of specific atoms. nih.gov | Relates to molecular shape, size, and branching. |

| Hydrophobicity | SlogP | The logarithm of the octanol/water partition coefficient, a measure of lipophilicity. researchgate.net | Affects membrane permeability and transport to the target site. researchgate.net |

| Steric | Molecular Weight | The mass of the molecule. researchgate.net | Can influence how well the molecule fits into a binding site. rjptonline.org |

Descriptors sourced from QSAR studies on imidazole-containing compounds. rjptonline.orgresearchgate.netnih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.net It is particularly useful for elucidating complex reaction mechanisms. DFT calculations can determine the relative energies of reactants, transition states, and products, allowing researchers to map out the most likely reaction pathways and calculate their activation energy barriers. nih.gov In the context of imidazole mustard, DFT can be used to analyze the formation of the reactive aziridinium ion and its subsequent alkylation reaction with a DNA base like guanine. researchgate.net Studies have used DFT to elucidate the regioselectivity of alkylation on the imidazole ring of histidine by a sulfur mustard analogue, showing how the solvent can dramatically influence which nitrogen atom is attacked. nih.gov This level of mechanistic detail is critical for understanding the fundamental chemical reactivity of imidazole mustard.

Development of Supramolecular Imidazole Complexes for Biological Applications